3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione
Description
3,7-Diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione is a fused heterocyclic compound featuring a bicyclic [1,2,4]triazolo[4,3-b][1,2,4]triazole core substituted with phenyl groups at positions 3 and 7 and a thione (-S-) group at position 4. This structure combines the electron-rich triazole rings with sulfur-based functionality, which is often associated with redox activity and biological interactions. The phenyl substituents likely enhance stability and π-π stacking interactions, while the thione group may contribute to metal chelation or radical scavenging .
Properties
IUPAC Name |
3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c21-15-18-20-13(11-7-3-1-4-8-11)16-17-14(20)19(15)12-9-5-2-6-10-12/h1-10H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILOKGFAYWLFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=S)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced triazole derivatives
Substitution: N-substituted triazole derivatives
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. The compound 3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione has been evaluated for its effectiveness against various pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Good | |
| Candida species | High potency |
Case Study: Antifungal Potency
In a study comparing the antifungal activity of synthesized triazolothiadiazine derivatives against Candida species and conventional medications like ketoconazole, compounds similar to 3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione demonstrated superior efficacy. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard treatments .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have shown that triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : Induction of reactive oxygen species (ROS) leading to cell death.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
Case Study: Cytotoxicity Testing
In vitro testing on non-cancerous cell lines (e.g., MCF-12) using the WST-1 assay revealed that certain derivatives of the compound were less toxic than conventional chemotherapeutics while maintaining effective cytotoxicity against cancer cells .
Drug Development Potential
The unique structural features of 3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione make it a promising candidate for drug development. Its ability to act as a scaffold for synthesizing novel drugs can lead to the discovery of new therapeutic agents with enhanced efficacy and reduced side effects.
Synthetic Pathways
The synthesis of this compound often involves:
- Condensation reactions using hydrazonoyl chlorides.
- Cyclization processes that yield various triazole derivatives.
These synthetic methods have been optimized to enhance yield and purity while maintaining biological activity .
Mechanism of Action
The mechanism of action of 3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. For example, it may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular responses .
Comparison with Similar Compounds
Triazolo[4,3-a][1,3,5]triazine-5(6H)-thiones
- Structure : Fused triazolo-triazine system with a thione group at position 3.
- Example : 6-Aryl-7-alkyl/aryl derivatives (e.g., compounds 2g, 2h, 2i) .
- Activity : Demonstrated moderate to high antioxidant activity (DPPH and FRAP assays), with hydroxyl-substituted derivatives showing superior performance .
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones
- Structure : Fused thiazole-triazole system with a ketone (-CO-) group at position 5.
- Examples :
- Key Differences : Replacement of the thione (-S-) with a ketone (-CO-) reduces sulfur-mediated redox activity. The benzylidene substituents enhance planar conjugation, influencing photophysical properties .
Thiazolo[2,3-c][1,2,4]triazole-5(6H)-ones
- Structure : Fused thiazole-triazole system synthesized from 5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thione via cyclization .
- Activity : Active methylene fragments enable further functionalization (e.g., Schiff base formation), suggesting versatility in drug design .
Substituent Effects on Bioactivity
Key Observations :
Thione vs. Ketone : The presence of a thione group (as in the target compound and triazolotriazine-thiones) correlates with antioxidant activity, likely due to radical scavenging via sulfur-centered intermediates .
Aryl Substituents : Phenyl or halogenated aryl groups (e.g., 4-chlorophenyl in ) improve lipophilicity and membrane permeability, critical for cellular uptake .
Biological Activity
3,7-Diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione is a compound belonging to the triazole family, known for its diverse biological activities. The triazole moiety has been extensively studied for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on current research findings.
- Molecular Formula : C15H11N5S
- Molecular Weight : 277.281 g/mol
- CAS Number : 120187-08-8
Antimicrobial Activity
Triazole derivatives have demonstrated significant antimicrobial properties. The compound has been shown to exhibit:
- Antibacterial Activity : Studies indicate that triazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 3,7-Diphenyl-5H-Triazole | E. coli | 5 | 14–22 |
| Similar Triazole Derivative | S. aureus | 10 | 12–18 |
Antifungal Activity
The antifungal properties of triazoles are attributed to their mechanism of inhibiting ergosterol biosynthesis in fungal cell membranes. Compounds similar to 3,7-diphenyl-5H-triazolo have shown activity against Candida albicans and other fungal pathogens .
Anticancer Activity
Research has highlighted the potential anticancer effects of triazole derivatives:
- Cytotoxicity Studies : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) revealed that certain derivatives exhibit significant cytotoxic effects. For example, one derivative demonstrated an IC50 value of 13.67 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,7-Diphenyl Triazole Derivative | MCF-7 | 13.67 |
| Another Triazole Derivative | Bel-7402 | 18.62 |
The biological activities of triazoles are often linked to their ability to disrupt cellular processes:
- Inhibition of Enzymatic Activity : Triazoles inhibit enzymes involved in critical metabolic pathways such as sterol biosynthesis and DNA synthesis in pathogens.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce apoptosis in cancer cells by triggering cell cycle arrest at specific phases.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .
- Cytotoxicity Assessment : In a comparative study involving multiple triazole derivatives, it was found that modifications in the phenyl rings significantly influenced cytotoxic activity against cancer cell lines. The most active compound showed a remarkable reduction in cell viability at low concentrations .
Q & A
Q. What synthetic strategies are employed for the preparation of 3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione?
The synthesis typically involves multi-step reactions starting with precursor triazole and thiazole derivatives. A common approach includes:
- Step 1: Formation of the triazole-thione core via cyclization of substituted hydrazines with carbon disulfide under basic conditions.
- Step 2: Introduction of phenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling for regioselective functionalization.
- Step 3: Purification using column chromatography or recrystallization. Structural confirmation requires 1H/13C-NMR , FT-IR (to identify thione C=S stretching at ~1200 cm⁻¹), and elemental analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C-NMR : To confirm substituent positions and aromatic proton environments.
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ peak).
- X-ray Diffraction : Resolves crystallographic packing and confirms Z/E isomerism in benzylidene derivatives (if applicable).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for material science applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 3,7-diphenyl derivatives?
- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve aryl group attachment efficiency.
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Maintain 80–100°C during cyclization to prevent side reactions.
- Workup Strategies : Neutralize reaction mixtures with dilute HCl to precipitate pure product .
Q. What methodologies address contradictions in reported biological activity data?
Contradictions often arise from variations in assay protocols. Mitigation strategies include:
- Standardized Assays : Use DPPH and FRAP for antioxidant activity comparisons (Table 1).
- Dose-Response Curves : Establish EC50 values across multiple concentrations.
- Molecular Docking : Predict binding affinities to target enzymes (e.g., COX-2 for anti-inflammatory activity).
- In Vivo/In Vitro Correlation : Validate pharmacological results using animal models .
Table 1. Antioxidant Activity of Triazolo-Triazine Derivatives (Example)
| Compound | DPPH IC50 (μM) | FRAP (μM Fe²+/g) |
|---|---|---|
| Derivative A | 45.2 | 320 |
| Derivative B | 28.7 | 480 |
| Data adapted from . |
Q. How do substituents influence the compound’s reactivity and bioactivity?
- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity, improving interactions with biological targets (e.g., kinase inhibition).
- Methoxy Groups : Increase solubility and modulate antioxidant capacity via resonance effects.
- Phenyl vs. Alkyl Substituents : Bulky aryl groups improve thermal stability but may reduce membrane permeability in drug design .
Q. What in silico approaches predict the pharmacological potential of this compound?
- Molecular Dynamics Simulations : Assess binding stability to protein targets (e.g., EGFR kinase).
- ADMET Profiling : Predict absorption, toxicity, and metabolic pathways using tools like SwissADME.
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., variable IC50 values), validate via orthogonal assays (e.g., fluorescent probes for ROS scavenging).
- Synthetic Challenges : Trace impurities from multi-step reactions can skew bioactivity results; use HPLC-PDA for purity checks (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
